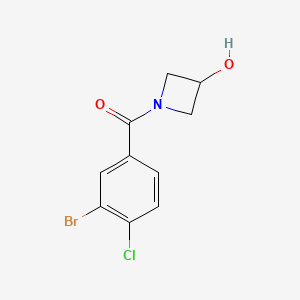

1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol

Description

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO2/c11-8-3-6(1-2-9(8)12)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWVLZCHBRWNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-4-chlorobenzoyl chloride with azetidin-3-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under appropriate conditions.

Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions to form more stable compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the azetidine ring.

Major Products Formed

Substitution Reactions: Substituted benzoyl azetidines.

Oxidation Reactions: Oxidized derivatives of the azetidine ring.

Reduction Reactions: Reduced derivatives of the azetidine ring.

Ring-Opening Reactions: Linear or cyclic compounds depending on the reaction conditions.

Scientific Research Applications

1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: Investigated for its potential as a bioactive compound. The presence of halogen atoms can enhance its interaction with biological targets.

Medicine: Explored for its potential therapeutic applications. Azetidines are known for their activity against various diseases, and the incorporation of bromine and chlorine atoms can enhance their pharmacological properties.

Industry: Used in the development of new materials and catalysts. The unique properties of azetidines make them valuable in industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of their activity. The presence of bromine and chlorine atoms can enhance the binding affinity of the compound to its targets, resulting in more potent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Azetidin-3-ol Derivatives

Structural and Substituent Analysis

The table below compares key structural features, molecular properties, and applications of 1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol with analogous compounds:

Key Observations :

- Substituent Effects: Halogenated Benzoyl Group: The bromo and chloro substituents in the target compound enhance electrophilicity and may improve binding to hydrophobic pockets in enzymes or receptors. This contrasts with T-817’s benzothiophene-ethoxy group, which adds aromaticity and sulfur-mediated interactions . Heterocyclic Moieties: Benzothiazol and trifluoromethyl groups (e.g., in ) introduce hydrogen-bonding and lipophilicity, respectively, which are critical for target selectivity and metabolic stability.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound’s bromo/chloro group. This affects membrane permeability and bioavailability.

- Solubility : The hydroxyl group in azetidin-3-ol derivatives enhances water solubility, but bulky substituents (e.g., benzhydryl) counteract this effect .

Biological Activity

1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound is characterized by the presence of a bromine and a chlorine atom on the benzoyl moiety, which may influence its reactivity and biological interactions. The molecular structure can be represented as follows:

- Molecular Formula : C10H8BrClNO2

- Molecular Weight : 276.53 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a variety of bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values for selected pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 8 | |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound is particularly effective against fungal infections, with lower MIC values compared to bacterial strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values obtained from these studies:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, leading to cell death.

- Interaction with DNA : Preliminary studies indicate that it may intercalate with DNA, disrupting replication processes in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial properties against multi-drug resistant strains. The compound demonstrated significant activity, comparable to standard antibiotics like chloramphenicol .

- Cancer Cell Line Study : In a comparative analysis, this compound was tested alongside known chemotherapeutics. Results indicated enhanced cytotoxicity against MCF-7 cells when used in combination with doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol, and how are intermediates validated?

- Methodology : The compound can be synthesized via benzoylation of azetidin-3-ol derivatives. For example, cyclization reactions involving protected azetidin-3-ol intermediates (e.g., using Hinsberg or Wittig reactions) followed by deprotection and coupling with 3-bromo-4-chlorobenzoyl chloride. Key steps include:

- Cyclization : Use of ethylsulfonamide intermediates under basic conditions to form the azetidine ring .

- Characterization : Employ H/C NMR to confirm regioselectivity and IR spectroscopy to validate carbonyl (C=O, ~1680 cm) and β-lactam (~1750 cm) functional groups .

- Crystallography : Refinement via SHELXL to resolve stereochemical ambiguities and validate bond lengths/angles .

Q. How can the crystal structure of this compound be resolved, and what validation criteria ensure accuracy?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution and refinement, ensuring R-factor < 0.05. Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for detecting twinning or disorder .

- Key Metrics : Check ADPs (Atomic Displacement Parameters) and Hirshfeld surfaces to confirm absence of crystallographic artifacts .

Q. What mechanistic insights explain the reactivity of the azetidine ring in this compound?

- Deprotonation Studies : Use kinetic isotope effects (KIEs) to probe alcohol deprotonation steps. Intramolecular nucleophilic attack (e.g., epoxide formation) can be monitored via O isotopic labeling .

- Computational Modeling : DFT calculations (B3LYP/6-31G**) to map transition states and energy barriers for ring-opening/closure reactions .

Advanced Research Questions

Q. How should contradictory results in synthetic yields or regioselectivity be analyzed?

- Root-Cause Analysis : Compare reaction conditions (solvent polarity, temperature) across synthetic routes. For example, tertiary amine bases (e.g., DIPEA) may alter nucleophilicity vs. primary amines .

- Intermediate Trapping : Use LC-MS to isolate and characterize transient intermediates (e.g., oxonium ions) in divergent pathways .

- Cross-Validation : Replicate experiments with alternative characterization tools (e.g., XPS for halogen bonding analysis) to resolve conflicting NMR/IR data .

Q. How do the bromo and chloro substituents influence electronic and steric effects in downstream reactions?

- Hammett Analysis : Quantify substituent effects on reaction rates using σ values (Br: +0.26, Cl: +0.23) to predict electrophilic aromatic substitution (EAS) outcomes .

- Steric Maps : Generate Connolly surfaces (Mercury 4.0) to visualize steric hindrance at the 3- and 4-positions, impacting coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies mitigate polymorphism or instability during crystallization?

- Screening : Use high-throughput crystallization (HT-XRD) with 96-well plates to identify stable polymorphs. Solvent systems (e.g., DCM/hexane) with low dielectric constants reduce lattice flexibility .

- Stability Studies : Conduct DSC/TGA to monitor phase transitions and hygroscopicity. Store crystals under inert gas (N) to prevent hydration .

Q. How can the biological activity of this compound be assessed in vitro?

- Target Identification : Perform kinase inhibition assays (e.g., FXR agonism, as seen in EP4360632A2) using HEK293 cells transfected with NR1H4 reporters .

- Cytotoxicity Profiling : Use MTT assays (IC determination) in cancer cell lines (e.g., MCF-7) with fluorinated analogs as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.